N-phenethyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-phenethyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as PPSA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PPSA is a piperidine-based compound that has shown promising results in scientific research, particularly in the areas of neuroscience and pharmacology.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development. The piperidine moiety is present in more than twenty classes of pharmaceuticals and alkaloids . Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The compound , N-phenethyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide , could serve as a valuable building block for designing novel drugs. Its structural features may contribute to specific interactions with biological targets, making it an attractive scaffold for medicinal chemistry studies.
Anti-Inflammatory Properties
Recent studies have investigated the anti-inflammatory potential of related benzamides. For instance, novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized and evaluated. Among these derivatives, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine or morpholine moieties, demonstrated promising COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM) and excellent COX-2 selectivity indices (SI) . These findings suggest that similar derivatives, including our target compound, may possess anti-inflammatory properties worth exploring further.
Tuberculosis Research
The piperidine-based compound could also find applications in tuberculosis (TB) research. Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Investigating the effects of our compound on TB-related pathways could provide valuable insights.
Psychoactive Substance Identification
Interestingly, piperidine derivatives have been associated with psychoactive substances. For instance, N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]propanamide (fentanyl) and N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (acrylfentanyl) have been studied . While our compound may not directly fall into this category, understanding its pharmacological properties could contribute to broader substance identification research.
Safety and Hazards
The safety and hazards associated with this compound are not provided in the search results. Given its classification as a synthetic opioid , it is likely to have risks similar to other opioids, including addiction and overdose potential. Always handle such substances with appropriate safety measures.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various metabolic and signaling pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide . These factors could include pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-15-14-18-9-3-1-4-10-18)17-19-11-7-8-16-23(19)27(25,26)20-12-5-2-6-13-20/h1-6,9-10,12-13,19H,7-8,11,14-17H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHBAPUVLLMXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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